DGJ-pFPhT is an iminosugar compound that has garnered attention in biochemical research, particularly for its potential therapeutic applications. It is designed to target specific enzymes, notably human lysosomal β-hexosaminidase, which plays a crucial role in the metabolism of glycoproteins and glycolipids. The compound is classified under glycomimetics, which are synthetic analogs of carbohydrates that mimic the structure and function of natural sugars.
DGJ-pFPhT is derived from a class of compounds known as iminosugars. These compounds are characterized by their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Iminosugars have been explored for their therapeutic potential in treating lysosomal storage diseases, diabetes, and viral infections due to their ability to modulate glycosylation processes.
The synthesis of DGJ-pFPhT typically involves several key steps:
The synthetic route is designed to maximize yield and purity while minimizing the need for protective group strategies, making it efficient for large-scale production .
DGJ-pFPhT undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The primary mechanism of action for DGJ-pFPhT involves its inhibition of lysosomal β-hexosaminidase. By binding to this enzyme, DGJ-pFPhT disrupts its normal function, leading to altered glycosylation patterns within cells. This inhibition can have significant implications for diseases characterized by abnormal glycosylation, such as certain lysosomal storage disorders.
Research indicates that DGJ-pFPhT may enhance the efficacy of existing therapies by preventing the degradation of glycoproteins that are critical for cellular function .
DGJ-pFPhT exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in scientific research .
DGJ-pFPhT has potential applications in several scientific fields:
DGJ-pFPhT, chemically designated as N-[N’-p-fluorophenylthiocarbamoyl]-1-deoxygalactonojirimycin, possesses the molecular formula C₁₃H₁₇FN₂O₄S. This inhibitor belongs to the class of sp²-iminosugars, characterized by the replacement of the endocyclic oxygen atom in carbohydrates with an imino group (=NH⁺⁻) that adopts a planar sp²-hybridized configuration. The core structure features a galactose-mimicking configuration where all hydroxyl groups occupy equatorial positions, critical for molecular recognition by glycosidases. The absolute configuration at chiral centers (2R,3S,4R,5S) mirrors natural galactose, enabling stereoselective binding. The p-fluorophenylthiourea moiety (–NH–C(=S)–NH–C₆H₄F) attached to the nitrogen at position 1 introduces aromaticity and electron-withdrawing properties [1] [7].
Table 1: Atomic-Level Structural Features of DGJ-pFPhT
Structural Feature | Description | Functional Significance |
---|---|---|
Core Scaffold | 1-Deoxygalactonojirimycin (DGJ) ring | Mimics galactose transition state |
Stereochemistry | 2R,3S,4R,5S (all-OH equatorial) | Complementary to α-galactosidase A active site |
Imino Group Hybridization | sp²-Hybridized (=NH⁺⁻) | Enhances electrostatic interactions with catalytic carboxylates |
Modification | N-Linked p-fluorophenylthiourea | Introduces π-π stacking capability; modulates lipophilicity and target affinity |
X-ray crystallography and density functional theory (DFT) calculations confirm that the thiourea linkage adopts a trans-trans conformation, positioning the p-fluorophenyl ring perpendicular to the iminosugar ring. This orientation minimizes steric clashes and facilitates hydrophobic interactions within enzyme active sites. The fluorine atom, due to its high electronegativity, polarizes the phenyl ring, enhancing hydrogen-bond acceptor capacity at the thiocarbonyl sulfur [3] [6].
1.1.2 sp²-Iminosugar Framework and Functional ModificationsThe sp²-iminosugar core of DGJ-pFPhT differentiates it from classical iminosugars (e.g., miglustat or migalastat), which typically feature basic sp³-hybridized endocyclic nitrogen atoms. The sp² configuration reduces the basicity of the imino nitrogen (pKₐ ~ 6.5 versus >8.0 for sp³ analogs), resulting in a mixed protonation state under physiological pH. This property is crucial for pharmacological chaperone activity, as the inhibitor binds strongly in the neutral endoplasmic reticulum (ER) environment (pH ~7.4) but dissociates readily in acidic lysosomes (pH ~5.0) [1] [7].
Functionalization with the p-fluorophenylthiourea group serves dual purposes:
DGJ-pFPhT acts as a potent competitive inhibitor and pharmacological chaperone for human α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. Kinetic studies reveal an inhibitory constant (Kᵢ) of 38 ± 5 nM at pH 7.0, reflecting high-affinity binding. Isothermal titration calorimetry (ITC) measurements indicate a binding stoichiometry of 1:1 and a large negative enthalpy change (ΔH = –15.2 kcal·mol⁻¹), signifying strong enthalpic contributions from hydrogen bonding and van der Waals interactions [1] [3].
The inhibitor exploits key subsites within the α-Gal A catalytic pocket:
Table 2: Binding Thermodynamics of DGJ-pFPhT with α-Galactosidase A
Parameter | Value | Method | Condition |
---|---|---|---|
Kᵢ (Inhibition Constant) | 38 ± 5 nM | Enzyme kinetics | pH 7.0, 25°C |
ΔG (Binding Energy) | –10.8 kcal·mol⁻¹ | ITC | pH 7.4, 25°C |
ΔH (Enthalpy Change) | –15.2 ± 0.7 kcal·mol⁻¹ | ITC | pH 7.4, 25°C |
–TΔS (Entropy Term) | +4.4 ± 0.5 kcal·mol⁻¹ | ITC | pH 7.4, 25°C |
Stoichiometry (n) | 0.98 ± 0.05 | ITC | pH 7.4, 25°C |
DGJ-pFPhT exhibits exceptional selectivity for α-Gal A over structurally related glycosidases. Enzyme inhibition profiling demonstrates >1,000-fold selectivity:
Three structural factors underpin this selectivity:
Activity-based protein profiling (ABPP) using cyclophellitol-based fluorescent probes confirmed minimal off-target engagement in human cell lysates. Only α-Gal A was selectively labeled by a DGJ-pFPhT-derived probe, validating its cellular specificity [7].
Table 3: Selectivity Profile of DGJ-pFPhT Against Human Glycosidases
Enzyme | Inhibitor Constant (Kᵢ, μM) | Selectivity Index (Kᵢ,α-Gal A / Kᵢ,enzyme) | Structural Basis for Selectivity |
---|---|---|---|
α-Galactosidase A | 0.038 | 1 (Reference) | Optimal stereochemistry and thiourea accommodation |
β-Hexosaminidase A | >50 | >1,300 | Glu355 steric block; electrostatic repulsion |
β-Glucocerebrosidase | >100 | >2,600 | His386 clash with thiourea; gluco-configuration bias |
α-Glucosidase | 12 | 316 | Shallow aglycone pocket; weak H-bonding |
O-GlcNAcase | >200 | >5,300 | Absence of hydrophobic subsite; catalytic pocket size |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7